REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][N:4]1[C:8]2=[N:9][CH:10]=[C:11]([C:13](=[O:15])[CH3:14])[CH:12]=[C:7]2[CH2:6][C:5]1=[O:16]>C(O)(=O)C>[Br:1][CH2:14][C:13]([C:11]1[CH:12]=[C:7]2[CH2:6][C:5](=[O:16])[N:4]([CH3:3])[C:8]2=[N:9][CH:10]=1)=[O:15]
|
Name
|
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
CN1C(CC=2C1=NC=C(C2)C(C)=O)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the acetic acid is removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C=1C=C2C(=NC1)N(C(C2)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |